

In-Depth Technical Guide: Synthesis and Characterization of Tezacaftor-d6

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Compound of Interest		
Compound Name:	Tezacaftor-d6	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Tezacaftor-d6**, a deuterated analog of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, Tezacaftor. This document details the mechanism of action, a plausible synthetic pathway, characterization methodologies, and relevant data for researchers in drug development and metabolic studies.

Introduction to Tezacaftor and Deuterated Analogs

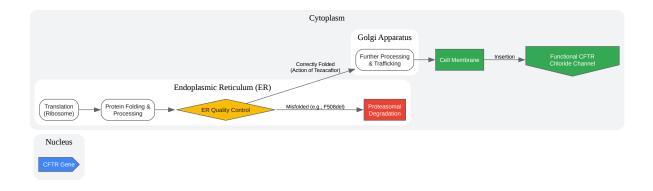
Tezacaftor is a CFTR corrector that aids in the cellular processing and trafficking of the CFTR protein, particularly for individuals with the F508del mutation, the most common mutation in the cystic fibrosis gene. By improving the conformational stability of the CFTR protein, Tezacaftor increases the quantity of the protein at the cell surface, leading to enhanced chloride ion transport.[1] It is a component of approved combination therapies for cystic fibrosis.

The introduction of stable isotopes, such as deuterium (²H or D), into drug molecules is a common strategy in pharmaceutical research. Deuterated compounds like **Tezacaftor-d6** are valuable as internal standards for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), due to their similar chemical properties but distinct mass. This allows for precise quantification of the non-deuterated drug in biological matrices.



Mechanism of Action: The CFTR Processing Pathway

Tezacaftor functions by correcting the misfolding of the CFTR protein that occurs due to certain mutations. This correction allows the protein to be properly processed through the cellular machinery and trafficked to the plasma membrane where it can function as a chloride channel.



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Caption: Cellular processing and trafficking pathway of the CFTR protein.

Synthesis of Tezacaftor-d6

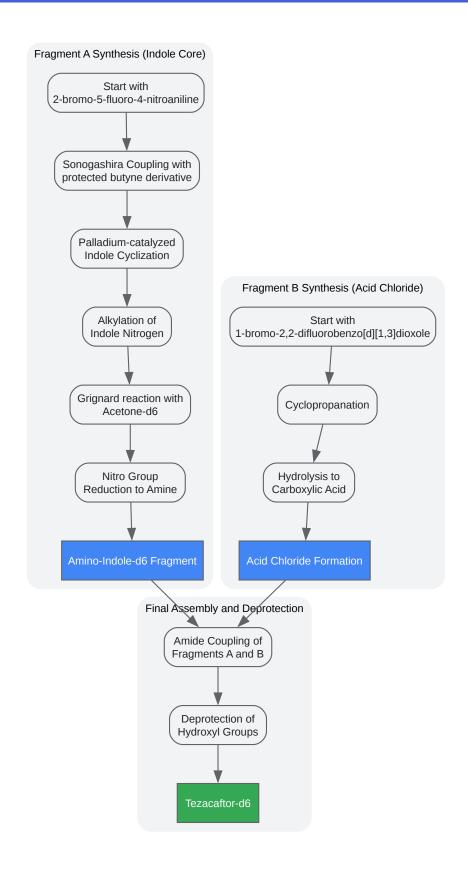
While specific literature detailing the synthesis of **Tezacaftor-d6** is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Tezacaftor and the molecular formula of the deuterated analog (C₂₆H₂₁D₆F₃N₂O₆).[2] The deuteration likely occurs on the two methyl groups of the 2-hydroxypropan-2-yl moiety, which can be achieved by using a deuterated acetone precursor.



The overall synthesis is a convergent process involving the preparation of two key fragments followed by their coupling.

Proposed Synthetic Workflow





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Caption: Proposed synthetic workflow for **Tezacaftor-d6**.



Experimental Protocols (Hypothesized)

The following protocols are based on established methods for the synthesis of Tezacaftor, with modifications to incorporate the deuterium labels.

Step 1: Synthesis of the Deuterated Indole Core A key step is the introduction of the hexadeuterated tertiary alcohol group. This can be achieved via a Grignard reaction on an appropriate indole ester intermediate using a Grignard reagent prepared from methyl-d3 iodide, or by direct addition to an indole ketone precursor using methyl-d3 magnesium bromide. A more direct approach involves the reaction with deuterated acetone.

Step 2: Synthesis of the Cyclopropyl Carboxylic Acid Fragment The synthesis of the 1-(2,2-difluorobenzo[d][3][4]dioxol-5-yl)cyclopropane-1-carboxylic acid fragment follows previously reported non-deuterated procedures.[1]

Step 3: Amide Coupling and Deprotection The deuterated amino-indole fragment is coupled with the acid chloride of the cyclopropyl carboxylic acid fragment. Subsequent deprotection of any protecting groups on the diol side-chain yields the final **Tezacaftor-d6** product.

Characterization of Tezacaftor-d6

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **Tezacaftor-d6**.

Characterization Data

Parameter	Non-Deuterated Tezacaftor	Tezacaftor-d6	Method
Molecular Formula	C26H27F3N2O6	C26H21D6F3N2O6	-
Molecular Weight	520.51 g/mol [3]	526.5 g/mol [2]	-
Monoisotopic Mass	520.1821 Da[4]	526.2198 Da (Calculated)	Mass Spectrometry
Purity	≥98% (Typical)	≥98% (Expected)	HPLC
Isotopic Enrichment	N/A	≥98% (Expected)	Mass Spectrometry / NMR



Analytical Methods

High-Performance Liquid Chromatography (HPLC)

- Purpose: To determine the chemical purity of **Tezacaftor-d6**.
- Typical Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
 - Detection: UV at 292 nm.
- Expected Result: A single major peak corresponding to **Tezacaftor-d6**, with purity calculated based on the peak area percentage.

Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight and isotopic enrichment.
- Technique: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).
- Expected Result: The mass spectrum should show a prominent parent ion peak at m/z corresponding to [M+H]+ (527.22) for **Tezacaftor-d6**, a 6-mass unit shift from the non-deuterated compound ([M+H]+ at 521.18). The isotopic distribution pattern will confirm the presence of six deuterium atoms.

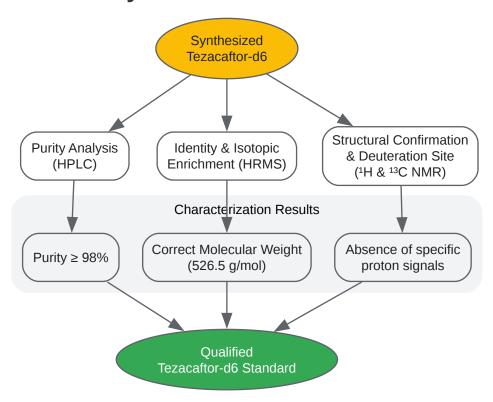
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To confirm the structure and pinpoint the locations of deuteration.
- Techniques: ¹H NMR and ¹³C NMR.
- Solvent: DMSO-d6.
- Expected ¹H NMR Result: The spectrum of **Tezacaftor-d6** will be identical to that of Tezacaftor, except for the complete absence of the singlet signal corresponding to the two methyl groups on the 2-hydroxypropan-2-yl side chain.



 Expected ¹³C NMR Result: The signal for the deuterated methyl carbons will be observed as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the nondeuterated analog. The signal for the quaternary carbon attached to the CD₃ groups will also show a change in multiplicity.

Experimental Analysis Workflow



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